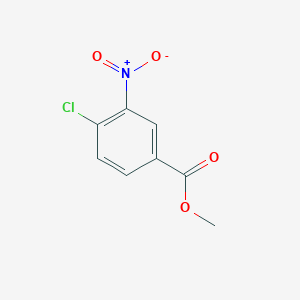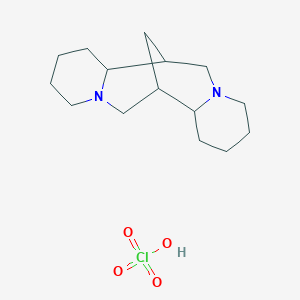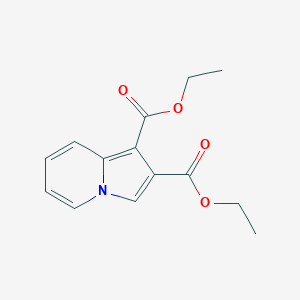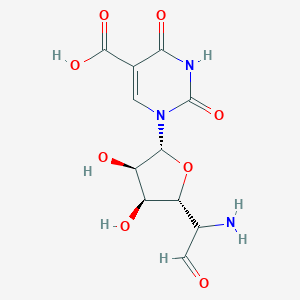
3,6-Diacetyl-9-isopropylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Diacetyl-9-isopropylcarbazole is a carbazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 3,6-Diacetyl-9-isopropylcarbazole is not fully understood. However, studies have shown that this compound interacts with the electronic structure of the molecules it is in contact with, leading to changes in their charge transport properties. This interaction is thought to be due to the presence of the acetyl groups in the compound, which can act as electron-withdrawing groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3,6-Diacetyl-9-isopropylcarbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, it has been shown to be stable under various conditions, making it a promising material for use in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,6-Diacetyl-9-isopropylcarbazole is its excellent charge transport properties, which make it a promising material for use in various organic electronics applications. Additionally, this compound is relatively easy to synthesize and is stable under various conditions, making it a convenient material for use in lab experiments. However, one of the main limitations of 3,6-Diacetyl-9-isopropylcarbazole is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3,6-Diacetyl-9-isopropylcarbazole. One potential direction is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, research is needed to explore the potential of 3,6-Diacetyl-9-isopropylcarbazole in other optoelectronic applications, such as sensors and photovoltaic devices.
Conclusion
In conclusion, 3,6-Diacetyl-9-isopropylcarbazole is a promising material for use in various scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its potential applications in organic electronics and optoelectronics. While the mechanism of action of this compound is not fully understood, studies have shown that it exhibits excellent charge transport properties and is relatively non-toxic. Further research is needed to fully understand the potential of 3,6-Diacetyl-9-isopropylcarbazole in various scientific research fields.
Méthodes De Synthèse
3,6-Diacetyl-9-isopropylcarbazole can be synthesized using various methods. One of the most commonly used methods is the Friedlander synthesis. In this method, 3-isopropylcarbazole is reacted with acetic anhydride and zinc chloride to yield 3,6-diacetyl-9-isopropylcarbazole. Another method involves the reaction of 3-isopropylcarbazole with acetic anhydride and aluminum chloride. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
3,6-Diacetyl-9-isopropylcarbazole has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Additionally, 3,6-Diacetyl-9-isopropylcarbazole has been studied for its potential applications in the field of optoelectronics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
Propriétés
Numéro CAS |
10511-41-8 |
|---|---|
Nom du produit |
3,6-Diacetyl-9-isopropylcarbazole |
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3 |
Clé InChI |
GDQJWNWGMRNRDG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
SMILES canonique |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
Synonymes |
3,6-Diacetyl-9-isopropyl-9H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)iminomethyl]aniline](/img/structure/B77199.png)












